molecular formula C17H18N2O2S B5887923 5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B5887923
M. Wt: 314.4 g/mol
InChI Key: BRGCZUANWGYYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a thiophene derivative with a suitable amine and a carbonyl compound.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of neuroprotective, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-5-14-10(2)22-16-15(14)17(20)19(11(3)18-16)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGCZUANWGYYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=N2)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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